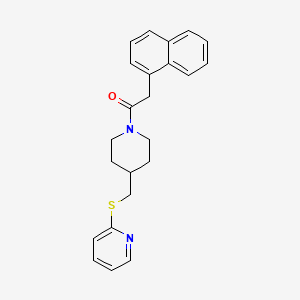
2-(Naphthalen-1-yl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related naphthalene derivatives often involves multi-component reactions, such as the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives, utilizing Fe3O4 magnetic nanoparticles with high efficiency under ultrasound irradiation (Mokhtary & Torabi, 2017). Another synthesis route involves the alkylation of 1H-imidazole or substituted piperazine with 1-(2-naphthyl)-2-bromoethanone, leading to various naphthalen-2-yl acetate derivatives (Ghareb et al., 2017).
Molecular Structure Analysis
Molecular structure analysis via methods such as X-ray crystallography and spectroscopy is essential for understanding the arrangement of atoms within the compound. For instance, studies have revealed hydrogen-bonding patterns in enaminones, indicating bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, which is crucial for the stability and reactivity of the molecule (Balderson et al., 2007).
Chemical Reactions and Properties
The compound's chemical properties, such as reactivity with other molecules, can be inferred from related naphthalene derivatives. For example, the reaction of naphthalen-2-yl acetate with various reagents under catalysis by p-toluenesulfonic acid highlights the potential for complex formation and the synthesis of novel derivatives with unique properties (Anary‐Abbasinejad et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their application and handling. For example, the analysis of similar compounds through methods like DFT and crystallography provides insights into their stability, solubility, and optimal conditions for storage and use (Ula, 2020).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, can be deduced from the synthesis and reactions of the compound. Studies on similar molecules indicate a broad range of reactivity, enabling the design of targeted chemical synthesis pathways for various applications (Williams et al., 2010).
科学的研究の応用
Anticonvulsant Activity
The compound has been studied for its potential anticonvulsant properties. Notably, Ghareb et al. (2017) synthesized derivatives of naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione and evaluated their anticonvulsant activities. These derivatives demonstrated significant delay in the onset of convulsions and prolonged survival time, indicating their potential as anticonvulsant agents. The molecular modelling study suggested CNS depressant activity through the modulation of benzodiazepine allosteric site in GABA-A receptors (Ghareb et al., 2017).
Chemosensor Applications
The compound and its derivatives have been applied in the development of chemosensors for detecting metal ions. For instance, Gosavi-Mirkute et al. (2017) synthesized and characterized derivatives of naphthalen-1,4-dione, exhibiting selective coordination to metal ions like Cu2+. These chemosensors showed remarkable selectivity and colorimetric response, useful in the detection of specific metal ions (Gosavi-Mirkute et al., 2017). Additionally, Patil et al. (2017) studied vitamin K3 derivatives for their chemosensor abilities towards transition metal ions, demonstrating their potential in recognizing and detecting specific metal ions in various solvents (Patil et al., 2017).
Catalytic and Synthesis Applications
Mokhtary and Torabi (2017) explored the compound's role in catalysis, using nano magnetite (Fe3O4) as a catalyst for synthesizing derivatives like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide. This highlights the compound's utility in facilitating efficient synthesis processes (Mokhtary & Torabi, 2017).
特性
IUPAC Name |
2-naphthalen-1-yl-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c26-23(16-20-8-5-7-19-6-1-2-9-21(19)20)25-14-11-18(12-15-25)17-27-22-10-3-4-13-24-22/h1-10,13,18H,11-12,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWSGQKSDDGCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494319.png)
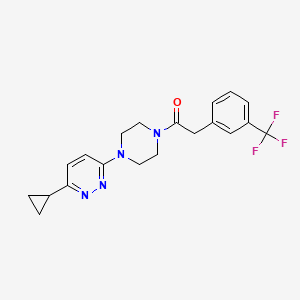
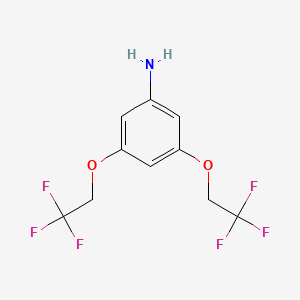
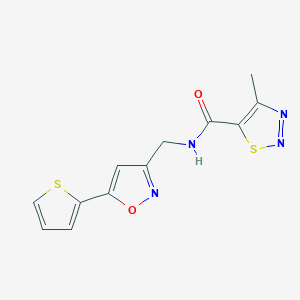

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2494328.png)
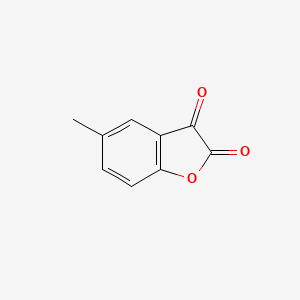




![(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2494337.png)
![3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2494339.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2494340.png)